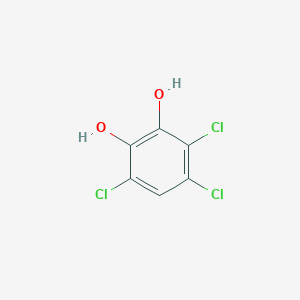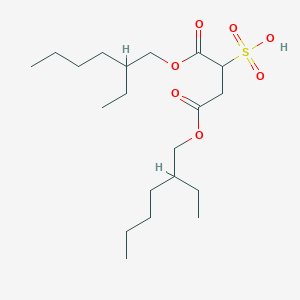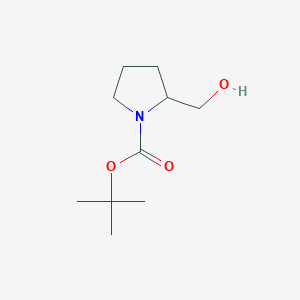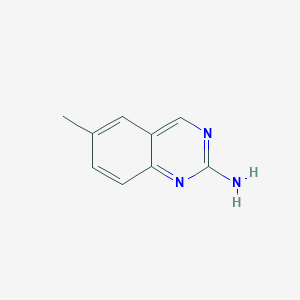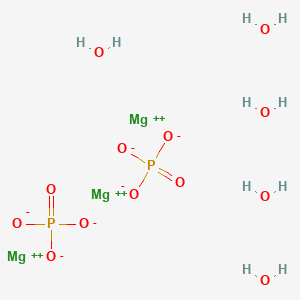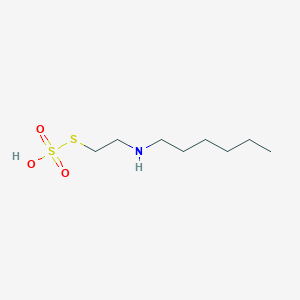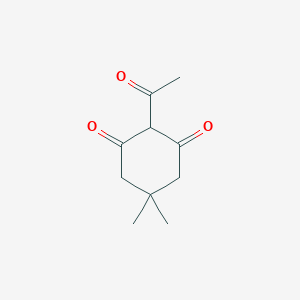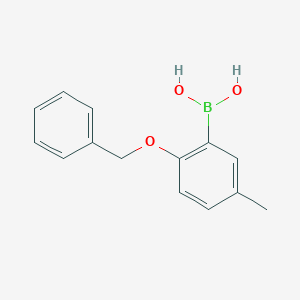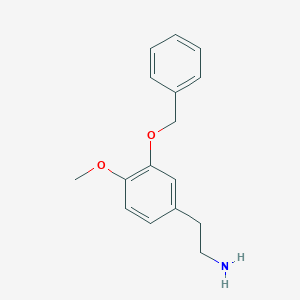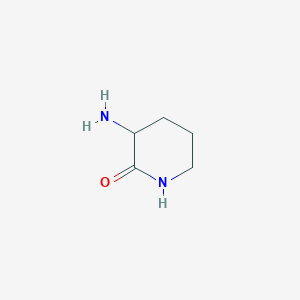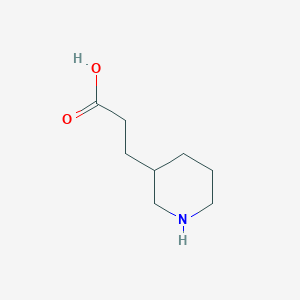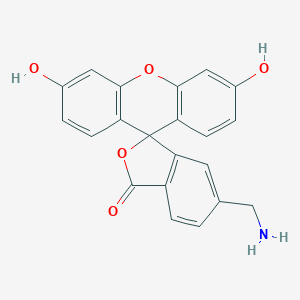
6-(Aminomethyl)fluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)fluorescein is a fluorescent dye that is commonly used in scientific research. It is a derivative of fluorescein, which is a widely used fluorescent dye due to its high sensitivity and low toxicity. The 6-(Aminomethyl)fluorescein molecule is composed of a fluorescein core with an aminoethyl group attached to it. This modification allows the dye to be more easily conjugated to other molecules, such as proteins and nucleic acids, for use in a variety of applications.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)fluorescein is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This fluorescence allows the dye to be detected and quantified in a variety of assays. The aminoethyl group attached to the fluorescein core allows the dye to be conjugated to other molecules, such as proteins and nucleic acids, for use in a variety of applications.
Effets Biochimiques Et Physiologiques
6-(Aminomethyl)fluorescein is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that the conjugation of the dye to other molecules may affect their function and activity. Therefore, care should be taken when interpreting results obtained using this dye.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Aminomethyl)fluorescein in lab experiments include its high sensitivity, low toxicity, and ease of conjugation to other molecules. It is also stable under a variety of conditions, making it suitable for use in a wide range of assays. However, one limitation of this dye is its relatively low quantum yield, which may limit its use in certain applications.
Orientations Futures
There are a number of future directions for research involving 6-(Aminomethyl)fluorescein. One area of interest is the development of new conjugation methods to improve the sensitivity and specificity of assays using this dye. Another area of research is the development of new biosensors based on 6-(Aminomethyl)fluorescein for the detection of environmental pollutants and other analytes. Additionally, the use of this dye in live-cell imaging and other applications may continue to be explored in the future.
Méthodes De Synthèse
The synthesis of 6-(Aminomethyl)fluorescein involves the modification of the fluorescein molecule with an aminoethyl group. This can be achieved through a variety of methods, including reaction with ethylenediamine or reaction with aminopropyltriethoxysilane. The resulting product is a yellow-green fluorescent dye that is highly water-soluble and stable under a variety of conditions.
Applications De Recherche Scientifique
6-(Aminomethyl)fluorescein has a wide range of scientific research applications due to its high sensitivity and low toxicity. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. It can also be used as a tracer for studying cellular processes, such as endocytosis and membrane trafficking. In addition, it has been used in the development of biosensors for the detection of environmental pollutants and other analytes.
Propriétés
Numéro CAS |
138588-54-2 |
|---|---|
Nom du produit |
6-(Aminomethyl)fluorescein |
Formule moléculaire |
C21H15NO5 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
5-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C21H15NO5/c22-10-11-1-4-14-17(7-11)21(27-20(14)25)15-5-2-12(23)8-18(15)26-19-9-13(24)3-6-16(19)21/h1-9,23-24H,10,22H2 |
Clé InChI |
QKEZGSCYUMTKFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
SMILES canonique |
C1=CC2=C(C=C1CN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Autres numéros CAS |
138588-54-2 |
Synonymes |
5 or 6-(aminomethyl)fluorescein hydrochloride 6-(aminomethyl)fluorescein 6-AMFL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




